molecular formula C13H19N3O2 B14931197 (3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B14931197
M. Wt: 249.31 g/mol
InChI Key: ZVMFVVJDHPAFAB-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is a heterocyclic compound that features both an isoxazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 4-allylpiperazine in the presence of coupling reagents. The reaction typically occurs under mild conditions, often using solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to its phenyl and benzyl analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-prop-2-enylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H19N3O2/c1-4-5-15-6-8-16(9-7-15)13(17)12-10(2)14-18-11(12)3/h4H,1,5-9H2,2-3H3

InChI Key

ZVMFVVJDHPAFAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC=C

Origin of Product

United States

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